molecular formula C9H8N2OS B2377594 4-((Pyridin-2-ylthio)methyl)oxazole CAS No. 2310140-19-1

4-((Pyridin-2-ylthio)methyl)oxazole

Cat. No. B2377594
CAS RN: 2310140-19-1
M. Wt: 192.24
InChI Key: ZSZAAEZFANEQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular formula of 4-((Pyridin-2-ylthio)methyl)oxazole is C9H8N2OS, and its molecular weight is 192.24. It is a heterocyclic compound with a five-membered ring structure containing both sulfur and oxygen atoms.


Chemical Reactions Analysis

Oxazole derivatives have been found to exhibit a wide range of biological activities, which has led to their use as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The presence of hetero atoms in the oxazole ring often imparts preferential specificities in their biological responses .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Compounds incorporating oxazole and pyridine structures have been explored for their biological activities, including antifungal and antimicrobial properties. For instance, novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety demonstrated moderate to high fungicidal activities against several phytopathogens, indicating the potential of similar compounds for agricultural and pharmaceutical applications (Hui Bai et al., 2020). Similarly, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines revealed anticancer and antimicrobial properties, suggesting a possible avenue for the development of new pharmaceuticals (Kanubhai D. Katariya et al., 2021).

Corrosion Inhibition

The structure of 4-((Pyridin-2-ylthio)methyl)oxazole suggests potential utility in corrosion inhibition, as compounds with similar features have been studied for protecting metals against corrosion. Schiff’s bases of pyridyl substituted triazoles, for example, have been investigated as effective corrosion inhibitors for mild steel in acidic solutions, highlighting the relevance of pyridine derivatives in material science applications (K. R. Ansari et al., 2014).

Catalysis

The chemical functionalities present in this compound also point towards potential applications in catalysis, especially in processes involving coordination to metals. Nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands have been applied in the catalytic oligomerization of ethylene, demonstrating the utility of oxazole and pyridine derivatives in enhancing catalytic performances (Fredy Speiser et al., 2004).

Pharmacological Potential

Research on oxazole derivatives further elucidates the pharmacological potential of compounds with similar structural motifs. A comprehensive review on oxazole chemistry has highlighted its significance in developing pharmacological agents with analgesic, anti-inflammatory, antimicrobial, and anticancer activities (S. Joshi et al., 2017), indicating that this compound could serve as a useful lead or structural framework in drug discovery.

Safety and Hazards

The safety data sheet for oxazole indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an active area of research in the future .

properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-10-9(3-1)13-6-8-5-12-7-11-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZAAEZFANEQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.